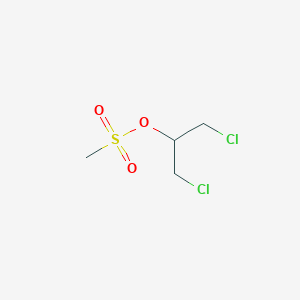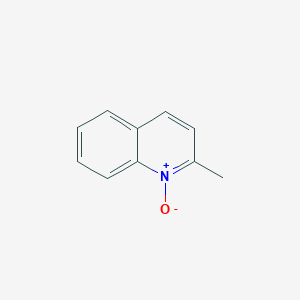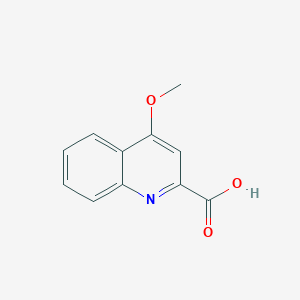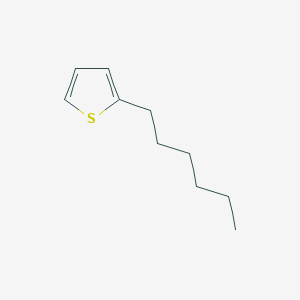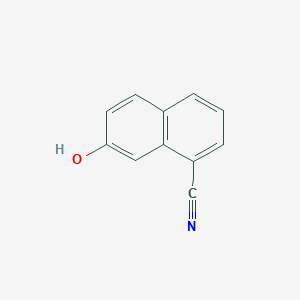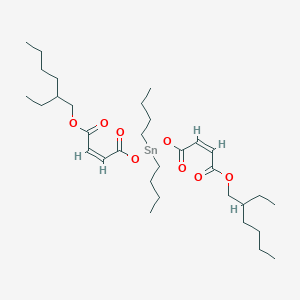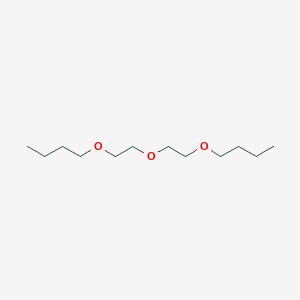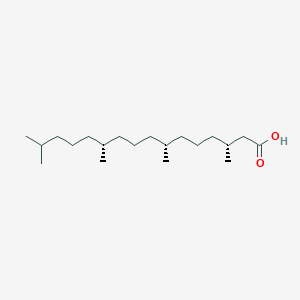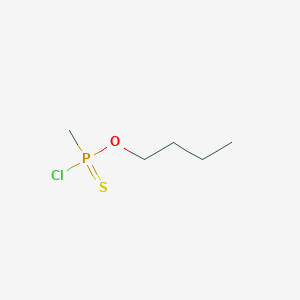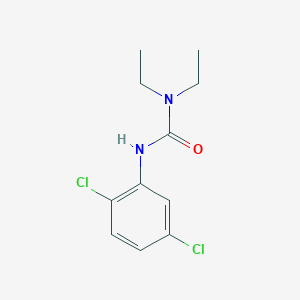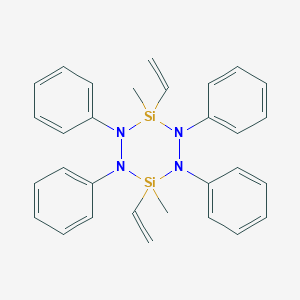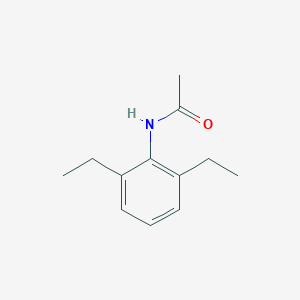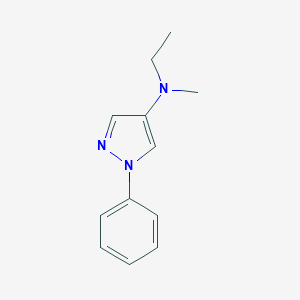![molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5](/img/structure/B90866.png)
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol, commonly known as “maitotoxin”, is a naturally occurring toxin found in certain species of dinoflagellates. It is considered to be one of the most potent marine toxins known to date, with lethal effects on a variety of aquatic organisms, including fish, mollusks, and crustaceans. Despite its toxicity, maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications.
作用机制
Maitotoxin exerts its toxic effects by disrupting the function of cell membranes, specifically by forming pores that allow the uncontrolled influx of calcium ions into cells. This leads to a cascade of events that ultimately results in cell death. The exact mechanism by which maitotoxin forms these pores is still not fully understood, but it is believed to involve the interaction of the toxin with specific membrane lipids and proteins.
生化和生理效应
Maitotoxin has been shown to have a wide range of biochemical and physiological effects on cells and organisms. In addition to its ability to disrupt calcium signaling pathways, maitotoxin has been shown to induce oxidative stress, activate inflammatory pathways, and modulate the function of ion channels and transporters. These effects have been studied in a variety of cell types and animal models, and have led to the investigation of maitotoxin as a potential therapeutic agent for the treatment of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using maitotoxin in laboratory experiments is its potency and specificity for calcium channels. This makes it a useful tool for studying the role of calcium signaling pathways in various biological processes. However, the extreme toxicity of maitotoxin also presents a significant limitation, as it can be difficult to work with and requires specialized handling and safety precautions.
未来方向
There are several potential future directions for research on maitotoxin. One area of interest is the development of maitotoxin-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of maitotoxin as a tool for studying the role of calcium signaling pathways in neurodegenerative disorders such as Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism by which maitotoxin forms pores in cell membranes, which could lead to the development of new drugs that target this process.
合成方法
Maitotoxin is a complex molecule that is difficult to synthesize in the laboratory. The first total synthesis of maitotoxin was achieved in 1995 by Kishi and co-workers, using a convergent synthetic strategy that involved the assembly of three major fragments. Since then, several other synthetic approaches have been developed, including a biomimetic total synthesis that mimics the biosynthetic pathway of maitotoxin in dinoflagellates.
科学研究应用
Maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications. It has been shown to have a wide range of biological activities, including the ability to activate voltage-gated calcium channels, induce membrane permeabilization, and modulate ion channel function. These properties have led to the investigation of maitotoxin as a potential tool for studying calcium signaling pathways, as well as a potential therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
属性
CAS 编号 |
16394-67-5 |
|---|---|
产品名称 |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC 名称 |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
InChI 键 |
WRYOVWSDXQDZLV-OQPODDBKSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
同义词 |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



